molecular formula C10H14Cl2N4 B1478053 [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1949836-82-1

[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride

Cat. No. B1478053
CAS RN: 1949836-82-1
M. Wt: 261.15 g/mol
InChI Key: ZPRMHZBRHYJONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a compound with a triazolopyridine core showed potent NAMPT activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .

Scientific Research Applications

Receptor Occupancy and Neurological Implications

Studies have identified the implication of certain chemical compounds, similar in structure to [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride, in neurological pathways and receptor activities. For instance, one study demonstrated the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors by a selective antagonist, noting its potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002). Another study explored the occupancy of Nociceptin/Orphanin FQ Peptide (NOP) receptors by the antagonist LY2940094, proposing benefits for conditions like obesity, eating disorders, and depression (Raddad et al., 2016).

Pharmacological Evaluation and Anxiolytic Effects

Further research has been conducted on compounds structurally related to [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride, focusing on their pharmacological properties. One study detailed the design, synthesis, and pharmacological evaluation of a new compound, revealing its anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways (Brito et al., 2017).

Environmental Exposure and Public Health Implications

Research has also investigated the environmental exposure to chemical compounds with similar structures, noting their prevalence and potential implications for public health. A study in South Australia highlighted widespread chronic exposure to organophosphorus and pyrethroid insecticides in children, emphasizing the importance of understanding exposure levels for public health policy development (Babina et al., 2012).

Implications in Learning and Neurotoxicity

The effects of certain receptor antagonists on learning have been examined, with one study reporting the impact of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning, offering insights into the complex involvement of these receptors in learning processes (Gravius et al., 2005). Additionally, studies have addressed the neurotoxicity associated with chemical exposure, as seen in a case of toxic encephalopathy and methemoglobinemia following inhalation of a pyridine derivative, highlighting the need for caution in industrial settings (Tao et al., 2022).

Mechanism of Action

While the exact mechanism of action for “[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride” is not available, similar compounds have been found to activate NAMPT, an enzyme involved in the NAD+ salvage pathway .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, one compound has been labeled with hazard statements H302-H315-H319-H335 .

Future Directions

The future directions of research involving similar compounds include the continued optimization of novel urea-containing derivatives identified as potent NAMPT activators .

properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10;;/h2-4,6-7H,5,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRMHZBRHYJONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 2
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 4
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 6
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.